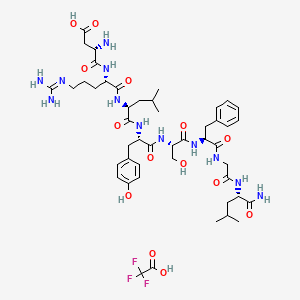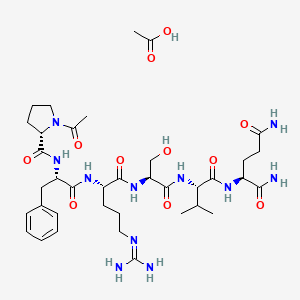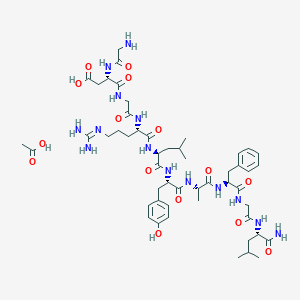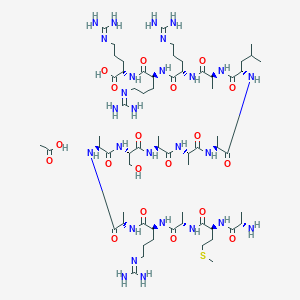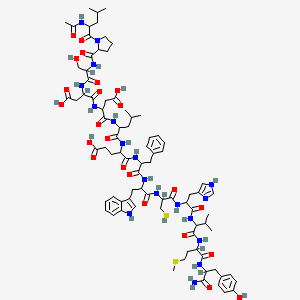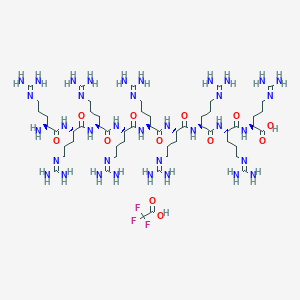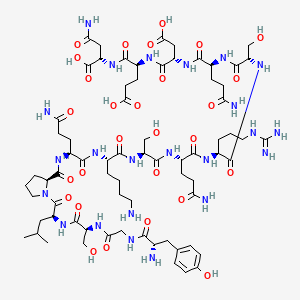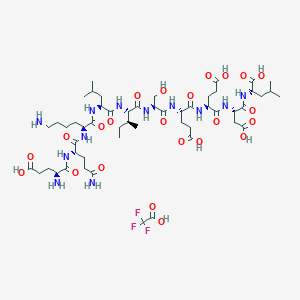
c-Myc Peptide Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
c-Myc Peptide Trifluoroacetate is a synthetic peptide that corresponds to the C-terminal amino acids (410-419) of the human c-Myc protein . The c-Myc protein is a transcription factor that plays a crucial role in cell growth, differentiation, and apoptosis. It is often overexpressed in various cancers, making it a significant target for cancer research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of c-Myc Peptide Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
c-Myc Peptide Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This can affect methionine residues within the peptide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific modifications. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .
Scientific Research Applications
c-Myc Peptide Trifluoroacetate has numerous applications in scientific research:
Cancer Research: Used to study the role of c-Myc in tumorigenesis and to develop inhibitors targeting c-Myc.
Protein-Protein Interactions: Helps in elucidating interactions between c-Myc and other proteins, such as Max.
Drug Development: Serves as a model for developing therapeutic agents targeting c-Myc.
Stem Cell Research: Utilized in the generation of induced pluripotent stem cells (iPSCs) by reprogramming somatic cells.
Mechanism of Action
c-Myc Peptide Trifluoroacetate exerts its effects by mimicking the c-Myc protein’s C-terminal region. It can disrupt the c-Myc/Max complex, which is essential for c-Myc’s transcriptional activity . This disruption leads to decreased DNA binding and transcriptional regulation by c-Myc, ultimately affecting cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
N-Myc Peptide: Another member of the Myc family, involved in neuroblastoma.
L-Myc Peptide: Less commonly studied but also part of the Myc family.
Omomyc: A dominant-negative variant of c-Myc that inhibits c-Myc function.
Uniqueness
c-Myc Peptide Trifluoroacetate is unique due to its specific sequence corresponding to the C-terminal region of c-Myc. This specificity allows it to effectively disrupt c-Myc/Max interactions, making it a valuable tool in cancer research and therapeutic development .
Properties
Molecular Formula |
C53H87F3N12O23 |
|---|---|
Molecular Weight |
1317.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C51H86N12O21.C2HF3O2/c1-7-26(6)41(63-48(80)32(20-24(2)3)59-43(75)28(10-8-9-19-52)56-44(76)29(12-15-36(54)65)55-42(74)27(53)11-16-37(66)67)50(82)62-35(23-64)49(81)58-30(13-17-38(68)69)45(77)57-31(14-18-39(70)71)46(78)60-33(22-40(72)73)47(79)61-34(51(83)84)21-25(4)5;3-2(4,5)1(6)7/h24-35,41,64H,7-23,52-53H2,1-6H3,(H2,54,65)(H,55,74)(H,56,76)(H,57,77)(H,58,81)(H,59,75)(H,60,78)(H,61,79)(H,62,82)(H,63,80)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,83,84);(H,6,7)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,41-;/m0./s1 |
InChI Key |
LFLOYCHBNWJNKH-VKBDHGEDSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





